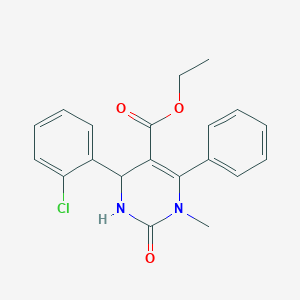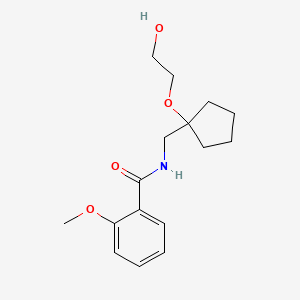
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a member of the JAK family of enzymes, which are involved in the signaling pathways that regulate the immune system. Inhibition of TYK2 has been shown to be effective in treating a number of autoimmune diseases, including psoriasis and inflammatory bowel disease.
作用機序
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide works by inhibiting the activity of the TYK2 enzyme, which is involved in the signaling pathways that regulate the immune system. Specifically, TYK2 is involved in the signaling pathways that activate the JAK-STAT pathway, which plays a critical role in the development of autoimmune diseases. By inhibiting TYK2, N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide is able to reduce the activity of the JAK-STAT pathway and thereby reduce inflammation and other immune-related symptoms.
Biochemical and Physiological Effects:
In addition to its effects on the immune system, N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide has been shown to have a number of other biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in a wide range of diseases.
実験室実験の利点と制限
One advantage of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide is that it is a highly specific inhibitor of TYK2, which means that it is unlikely to have off-target effects. This makes it a valuable tool for studying the role of TYK2 in various diseases. However, one limitation of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide is that it is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.
将来の方向性
There are a number of potential future directions for research on N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide. One area of interest is the development of combination therapies that target multiple enzymes in the JAK-STAT pathway. Another area of interest is the development of more potent and selective inhibitors of TYK2. Finally, there is interest in exploring the potential of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide as a treatment for other autoimmune diseases, such as multiple sclerosis and type 1 diabetes.
合成法
The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide involves several steps, starting with the reaction of 2-methoxybenzoyl chloride with cyclopentylmagnesium bromide to form the corresponding ketone. This is followed by a reaction with 2-hydroxyethyl bromide to introduce the hydroxyethyl group. The final step involves the reaction of the resulting ketone with methylamine to form the target compound.
科学的研究の応用
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide has been the subject of extensive research in recent years, with a number of studies demonstrating its potential as a treatment for autoimmune diseases. In preclinical studies, N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide has been shown to be effective in reducing inflammation in animal models of psoriasis, rheumatoid arthritis, and lupus. Clinical trials have also shown promising results, with N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide demonstrating efficacy in patients with psoriasis and ulcerative colitis.
特性
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-20-14-7-3-2-6-13(14)15(19)17-12-16(21-11-10-18)8-4-5-9-16/h2-3,6-7,18H,4-5,8-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWGDVUXFLOVSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2(CCCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

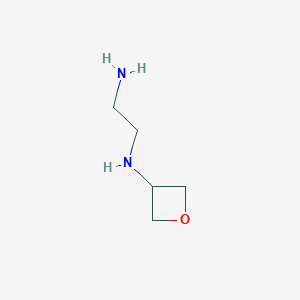
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2849839.png)
![Ethyl 6-methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2849840.png)
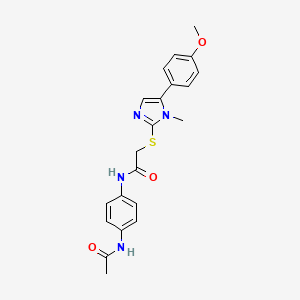
![6'-amino-3'-butyl-2-oxo-1-propyl-1,2-dihydro-2'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B2849842.png)
![2-Amino-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2849847.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2849850.png)
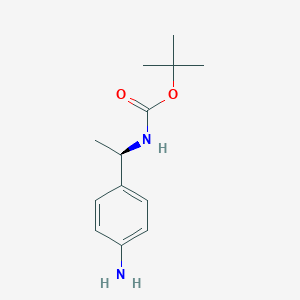
![2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine](/img/structure/B2849852.png)
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2849853.png)
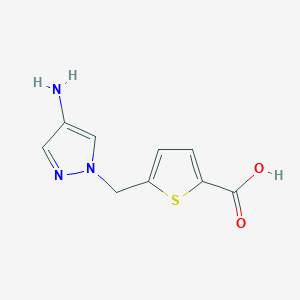
![4-chloro-N-(4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2849855.png)
